Lipophilicity (logP) Reduction: 2,6-Dioxa-9-azaspiro[3.6]decane vs. Mono-Oxa and Ring-Size Analogs
2,6-Dioxa-9-azaspiro[3.6]decane exhibits a calculated logP of −0.78, which is 0.08 log units lower than the mono-oxa analog 6-oxa-9-azaspiro[3.6]decane (logP ≈ −0.70) and substantially lower (ΔlogP ≈ +0.76) than the [3.5]-ring analog 2-oxa-6-azaspiro[3.5]nonane (ACD/LogP −0.02) [1]. The additional oxygen atom and smaller [3.6] ring framework in the target compound confer measurably greater polarity, consistent with the class-level observation that dioxa-spirocycles reduce lipophilicity relative to their mono-oxa counterparts .
| Evidence Dimension | Octanol–water partition coefficient (logP / ACD/LogP) |
|---|---|
| Target Compound Data | logP = −0.78 (calculated; ChemSpace) |
| Comparator Or Baseline | 6-Oxa-9-azaspiro[3.6]decane: logP ≈ −0.70 (ChemExper); 2-Oxa-6-azaspiro[3.5]nonane: ACD/LogP = −0.02 (ChemSpider) |
| Quantified Difference | ΔlogP = −0.08 vs. mono-oxa [3.6] analog; ΔlogP = −0.76 vs. [3.5]-ring mono-oxa analog |
| Conditions | Calculated logP values from independent databases; cross-study comparison, not measured under identical experimental conditions. |
Why This Matters
Each 0.1 log unit reduction in logP can measurably improve aqueous solubility and reduce hERG binding risk, making the target compound a more polarity-diverse building block for lead series requiring tight lipophilicity control.
- [1] ChemSpace. 2,6-Dioxa-9-azaspiro[3.6]decane (CSSB00135323347), LogP −0.78. https://chem-space.com/CSSB00135323347-8904FA (accessed 2026-04-25). View Source
